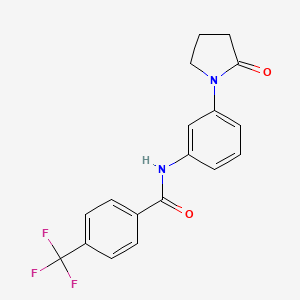

![molecular formula C14H16N2O5 B2526473 2-(烯丙基氨基)-4-(苯并[d][1,3]二氧杂环-5-基氨基)-4-氧代丁酸 CAS No. 1048005-45-3](/img/structure/B2526473.png)

2-(烯丙基氨基)-4-(苯并[d][1,3]二氧杂环-5-基氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

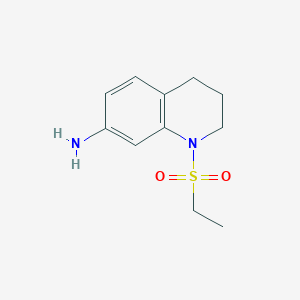

The compound "2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid" is a chemical entity that appears to be a derivative of 2,4-dioxobutanoic acid with substitutions at the 4-position. The structure suggests the presence of an allylamine group and a benzodioxole moiety, which may confer unique chemical and biological properties to the molecule.

Synthesis Analysis

The synthesis of related α-ketoamide derivatives has been demonstrated using OxymaPure/DIC as an efficient reagent for coupling reactions. In a similar context, the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was achieved by the ring opening of N-acylisatin followed by coupling with amino acid esters . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes an α-ketoamide moiety, which is a characteristic feature in the synthesis of related compounds. For instance, methyl 2-benzoylamino-2-oxobutanoate was transformed with aromatic amines into various derivatives, indicating the reactivity of the ketoamide group in such molecules . The presence of the benzodioxole group is reminiscent of the structure of certain inhibitors of glycolic acid oxidase, which suggests that the compound may have inhibitory properties .

Chemical Reactions Analysis

The allylamine group in the compound is a functional group known to participate in various chemical reactions. For example, N,N-Bis(dimethylsilyl) allylamines have been shown to undergo intramolecular hydrosilation to form 1-aza-2-silacyclobutane derivatives . This indicates that the allylamine group in the compound could be reactive under certain conditions, potentially leading to the formation of cyclic structures or other derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid" are not provided, related compounds such as 4-substituted 2,4-dioxobutanoic acids have been synthesized and identified as potent inhibitors with specific I50 values, suggesting that they have significant biological activity . The physical properties such as solubility, melting point, and stability of the compound can be inferred to some extent from its functional groups and molecular structure, but would require empirical data for accurate characterization.

科学研究应用

衍生物的转化与合成

将相关化合物转化为各种衍生物一直是有机化学领域的研究课题。例如,从马尿酸制备 2-苯甲酰氨基-3-氧代丁酸甲酯,然后将其转化为 4-苯甲酰氨基-3-甲基-1H-吡唑-5(2H)-酮及其衍生物。这一过程包括用肼处理化合物,突出了用与 2-(烯丙基氨基)-4-(苯并[d][1,3]二氧杂环-5-基氨基)-4-氧代丁酸 结构相似的化合物合成吡唑酮衍生物的方法 (Urška Bratušek, A. Hvala, & B. Stanovnik, 1998).

抑制乙醇酸氧化酶

已合成与 2-(烯丙基氨基)-4-(苯并[d][1,3]二氧杂环-5-基氨基)-4-氧代丁酸 结构相关的化合物,并将其鉴定为乙醇酸氧化酶的有效抑制剂。这项研究表明这些化合物在管理与乙醇酸氧化酶活性相关的疾病方面具有潜在的治疗应用 (H. W. Williams 等,1983).

在高性能热固性材料中的应用

已合成含有烯丙基的新型苯并噁嗪单体,证明了烯丙基氨基化合物在生产高性能热固性材料中的效用。与不含烯丙基的类似物相比,这些热固性材料表现出优异的热机械性能,包括更高的热稳定性和玻璃化转变温度。这项研究展示了此类化合物在开发具有增强性能特性的材料中的应用 (T. Agag & T. Takeichi, 2003).

抗菌和降血糖活性

已合成与 2-(烯丙基氨基)-4-(苯并[d][1,3]二氧杂环-5-基氨基)-4-氧代丁酸 结构相似的 2-苯并噻唑酰胺的衍生物,并对其抗菌和降血糖活性进行了评估。这些研究已发现活性与参比药物相当或高于参比药物的化合物,表明具有潜在的治疗应用 (N. A. Pulina 等,2014).

抗氧化和抗菌特性

源自相关化合物的酚酸酯和酰胺显示出显着的抗氧化和抗菌活性,表明它们在开发新的治疗剂中的潜在用途。这些化合物已证明具有良好的螯合能力和清除活性,以及对各种菌株的有效抗菌作用 (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013).

属性

IUPAC Name |

4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-2-5-15-10(14(18)19)7-13(17)16-9-3-4-11-12(6-9)21-8-20-11/h2-4,6,10,15H,1,5,7-8H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBAIUANYODOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)

![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)

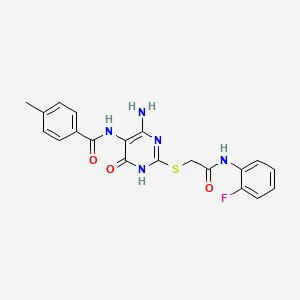

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)

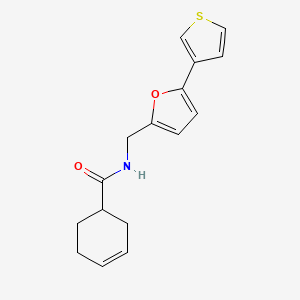

![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)

![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)

![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)

![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)